1-(2-Ethoxyethyl)-3-nitro-1H-pyrazole
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Overview
Description
“1-(2-Ethoxyethyl)-3-nitro-1H-pyrazole” is a chemical compound that likely belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds often involves intricate chemical reactions . For instance, a study describes the synthesis of related benzimidazole derivatives through the reaction of ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates with N-(3-aminopropyl)imidazol .Molecular Structure Analysis
The molecular structure of a compound is critical for understanding its properties. For example, a related compound, Ethyl 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, was studied using single-crystal X-ray diffraction, revealing insights into its crystalline structure and the role of hydrogen bonds in its stability.Chemical Reactions Analysis
Chemical reactions involving similar compounds showcase their reactivity and potential for creating diverse chemical structures. For instance, novel 1H-benzo[d]imidazole derivatives were synthesized, demonstrating the compound’s versatility and the intricate reactions it can undergo.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and crystal structure, are essential for their application in various fields. The synthesis and crystal structures of two 1H-benzo[d]imidazole derivatives provided insights into their physical characteristics.Scientific Research Applications
1. Structural Investigations and Theoretical Analysis The molecular structure and properties of pyrazole derivatives, including compounds similar to 1-(2-Ethoxyethyl)-3-nitro-1H-pyrazole, have been a subject of interest. For instance, Evecen et al. (2016) synthesized and characterized a pyrazole compound using IR, NMR, and X-ray diffraction methods. The study utilized Density Functional Theory (DFT) calculations to analyze molecular geometry, vibrational frequencies, and chemical shifts, providing insights into the compound's molecular behavior and characteristics (Evecen et al., 2016).
2. Pyrazole Derivatives and Supramolecular Materials The pyrazole core structure is known for its versatility in forming hydrogen-bonded supramolecular materials. Research by Moyano et al. (2021) demonstrated that 1H-pyrazoles could form various hydrogen-bonded structures, influencing their thermal stability and fluorescence properties. This study showcased the potential of pyrazole derivatives in developing new materials with diverse properties (Moyano et al., 2021).
3. Chemical Reactions and Biological Activities Pyrazole derivatives have been explored for their potential in various chemical reactions and biological activities. Abunada et al. (2008) reported on the synthesis of pyrazoline and pyrrolo[3,4-c]pyrazole-4,6-dione derivatives, highlighting their biological screening results. The study provided valuable information on the potential applications of pyrazole derivatives in pharmacology and medicinal chemistry (Abunada et al., 2008).
4. Synthesis and Application in Energetic Materials The synthesis and application of pyrazole derivatives in energetic materials have been of interest to researchers. Dalinger et al. (2016) reported on the novel melt-castable energetic pyrazole, exploring its synthesis and properties. This work contributes to the understanding of pyrazole derivatives in the context of propellants and explosives (Dalinger et al., 2016).
5. Electrochemiluminescence Properties The electrochemiluminescence (ECL) properties of pyrazole-based metal-organic frameworks have been explored, offering insights into their potential applications in various fields. Feng et al. (2016) synthesized a series of transition metal complexes with pyrazole-based ligands, demonstrating highly intense ECL in DMF solution. This study opens up possibilities for the application of pyrazole derivatives in sensing, imaging, and other ECL-related technologies (Feng et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-ethoxyethyl)-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-2-13-6-5-9-4-3-7(8-9)10(11)12/h3-4H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJAGCQECSATQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC(=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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